molecular formula C9H10F2O3 B13059116 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione

2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione

Cat. No.: B13059116
M. Wt: 204.17 g/mol
InChI Key: IZZRDIMKTZNBBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Applications

The compound serves as an important synthetic intermediate in organic chemistry. Its diketone structure allows for various transformations, including:

  • Formation of Enolates : The diketone can form enolates that are useful in nucleophilic addition reactions.
  • Condensation Reactions : It can participate in Claisen condensation reactions to form larger carbon skeletons.
  • Synthesis of Fluorinated Compounds : The presence of fluorine atoms makes it a valuable precursor for synthesizing fluorinated pharmaceuticals and agrochemicals.

Medicinal Chemistry

The unique structure of 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione has been explored for its potential biological activities:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The difluoroacetyl moiety is believed to enhance the compound's interaction with biological targets.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in disease pathways, although specific targets require further investigation.

Synthesis of Anticancer Agents

A study focused on the synthesis of novel derivatives based on this compound aimed at evaluating their anticancer properties. The synthesized compounds were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation.

Functionalization Techniques

Recent advancements in synthetic methodologies have highlighted the use of palladium-catalyzed reactions involving this compound. These techniques allow for the introduction of additional functional groups, expanding the utility of this compound in creating complex molecular architectures.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisSynthetic intermediate for enolates and condensation reactions
Anticancer ResearchPotential cytotoxic effects against cancer cell lines
Enzyme InhibitionPossible inhibitor for key enzymes in disease pathways
Fluorinated Compound SynthesisPrecursor for developing fluorinated pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and context of use .

Biological Activity

2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione is an organic compound characterized by a cycloheptane structure with a diketone functional group and a difluoroacetyl substituent. This unique arrangement enhances its chemical reactivity and potential biological activities, making it of interest in medicinal chemistry and agrochemicals. The presence of the difluoroacetyl group significantly alters the compound's biological profile compared to other diketones, influencing its lipophilicity and hydrogen bonding interactions within biological systems.

The molecular formula of this compound is C9H8F2O2C_9H_8F_2O_2, with a molecular weight of approximately 194.16 g/mol. It features a diketone structure that allows for various chemical transformations, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₉H₈F₂O₂
Molecular Weight194.16 g/mol
Heavy Atom Count13
Hydrogen Bond Acceptor Count5

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's diketone structure allows it to participate in nucleophilic addition reactions, which can lead to the inhibition of key enzymes involved in metabolic pathways.

Potential Biological Targets:

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are sparse, several related compounds provide insights into its potential activity:

  • HDAC Inhibition:
    • A study highlighted the role of HDAC inhibitors in treating neurodegenerative diseases. Compounds with structural similarities to this compound were shown to inhibit HDAC6 effectively, suggesting potential therapeutic applications .
  • Antitumor Properties:
    • Research on related diketones has demonstrated their capability to inhibit the proliferation of specific cancer cell lines. For instance, derivatives of diketones have been found to selectively inhibit human hepatocellular carcinoma (HepG2) cells .
  • Photostability and Reactivity:
    • Studies on halogenated diketones indicate that the presence of fluorine enhances photostability while altering reactivity patterns. This property may influence how this compound interacts with biological systems under various conditions .

Properties

Molecular Formula

C9H10F2O3

Molecular Weight

204.17 g/mol

IUPAC Name

2-(2,2-difluoroacetyl)cycloheptane-1,3-dione

InChI

InChI=1S/C9H10F2O3/c10-9(11)8(14)7-5(12)3-1-2-4-6(7)13/h7,9H,1-4H2

InChI Key

IZZRDIMKTZNBBE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C(=O)C1)C(=O)C(F)F

Origin of Product

United States

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